molecular formula C21H19N3O2 B14986457 5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14986457
M. Wt: 345.4 g/mol
InChI Key: HEOITKPXPIEIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a benzyloxybenzylamino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with urea under high-temperature conditions (150-250°C) to form the benzimidazole core.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the benzimidazole core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst or base.

Major Products Formed

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced benzimidazole derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various nucleophiles replacing the benzyloxy group.

Scientific Research Applications

5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-dihydro-2H-benzimidazol-2-one
  • 4-(benzyloxy)benzylamine
  • 1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzyloxybenzylamino substitution enhances its potential interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

5-[(4-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C21H19N3O2/c25-21-23-19-11-8-17(12-20(19)24-21)22-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,22H,13-14H2,(H2,23,24,25)

InChI Key

HEOITKPXPIEIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.